molecular formula C10H9FN2O3 B15276889 Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate

Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate

Cat. No.: B15276889
M. Wt: 224.19 g/mol
InChI Key: CRUOTLJDZBYROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate is a synthetic organic compound that belongs to the class of nicotinates It is characterized by the presence of a fluorine atom at the 5-position and a 3-oxoazetidin-1-yl group at the 6-position of the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate typically involves a multi-step process. One common method starts with the fluorination of a nicotinic acid derivative. The fluorinated intermediate is then subjected to a cyclization reaction to introduce the azetidinone ring. The final step involves esterification to form the methyl ester.

    Fluorination: The starting material, such as 6-chloronicotinic acid, is treated with a fluorinating agent like potassium fluoride in the presence of a catalyst to introduce the fluorine atom at the 5-position.

    Cyclization: The fluorinated intermediate undergoes a cyclization reaction with an appropriate azetidinone precursor under basic conditions to form the 3-oxoazetidin-1-yl group.

    Esterification: The resulting compound is then esterified using methanol and a strong acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinic receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biological studies to investigate the role of nicotinic acid derivatives in various biochemical pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atom and the azetidinone ring play crucial roles in binding to these targets, modulating their activity. The compound can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)pyridine-3-carboxylate
  • Methyl 5-(3-oxoazetidin-1-yl)pyridine-3-carboxylate

Uniqueness

Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate is unique due to the presence of both a fluorine atom and an azetidinone ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the azetidinone ring provides a unique structural motif that can interact with various biological targets.

Properties

Molecular Formula

C10H9FN2O3

Molecular Weight

224.19 g/mol

IUPAC Name

methyl 5-fluoro-6-(3-oxoazetidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C10H9FN2O3/c1-16-10(15)6-2-8(11)9(12-3-6)13-4-7(14)5-13/h2-3H,4-5H2,1H3

InChI Key

CRUOTLJDZBYROM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N2CC(=O)C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.